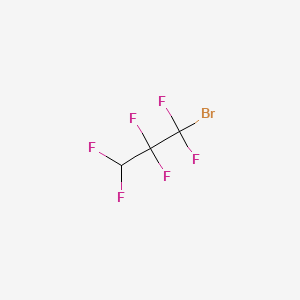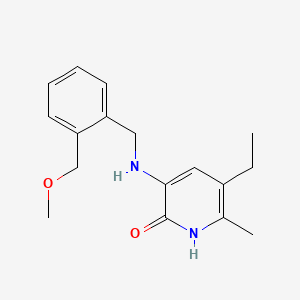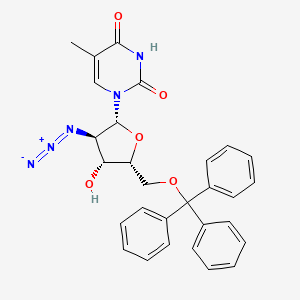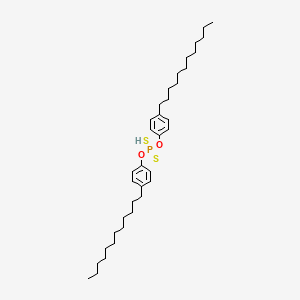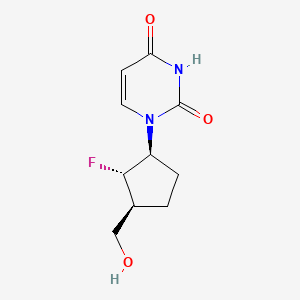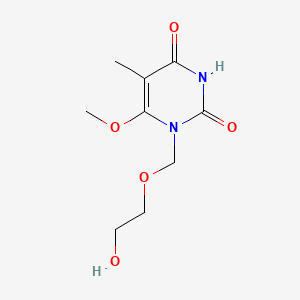
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- is a compound belonging to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.
Métodos De Preparación
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- can be achieved through a multi-step process. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral agent, particularly against HIV-1. It is also being studied for its anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties . In industry, it is used in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. These produced molecules are then utilized as carbon and energy sources .
Comparación Con Compuestos Similares
Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- include 1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione and 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione. These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities
Propiedades
Número CAS |
131194-00-8 |
|---|---|
Fórmula molecular |
C9H14N2O5 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-6-methoxy-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c1-6-7(13)10-9(14)11(8(6)15-2)5-16-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
Clave InChI |
ZGCYJTDWRJBEGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


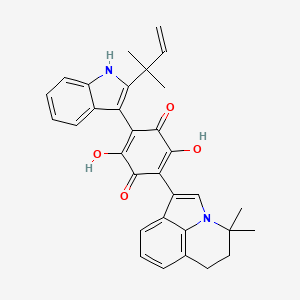
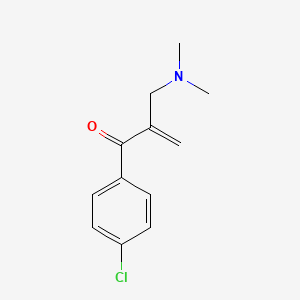
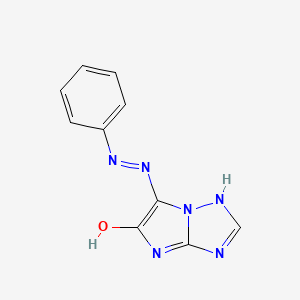
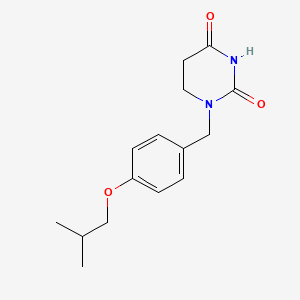
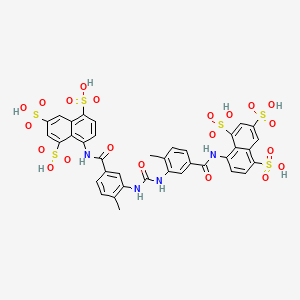
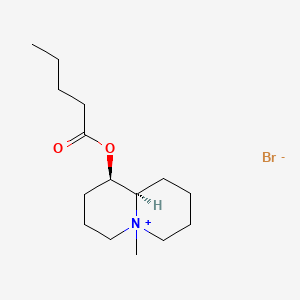
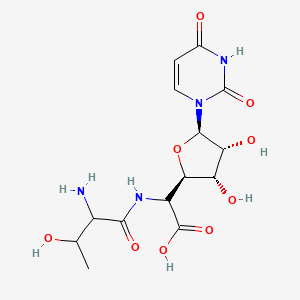
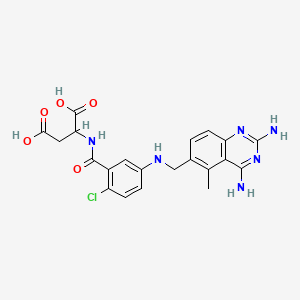
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
